molecular formula C27H26N6O3S2 B12038636 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12038636
M. Wt: 546.7 g/mol
InChI Key: RWGFSXUZHKHGOS-JCMHNJIXSA-N
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Description

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the imidazolylpropylamino and thiazolidinylidene groups. Each step involves carefully controlled reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The imidazolyl and methoxybenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: Its properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Properties

Molecular Formula

C27H26N6O3S2

Molecular Weight

546.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26N6O3S2/c1-18-5-3-13-32-24(18)30-23(29-10-4-12-31-14-11-28-17-31)21(25(32)34)15-22-26(35)33(27(37)38-22)16-19-6-8-20(36-2)9-7-19/h3,5-9,11,13-15,17,29H,4,10,12,16H2,1-2H3/b22-15-

InChI Key

RWGFSXUZHKHGOS-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCN5C=CN=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCN5C=CN=C5

Origin of Product

United States

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